2-(4-Cbz-Aminopheny)nicotinic acid
Description
2-(4-Cbz-Aminophenyl)nicotinic acid is a nicotinic acid derivative featuring a carbobenzyloxy (Cbz)-protected amino group at the para position of the phenyl ring attached to the pyridine core. The Cbz group (benzyloxycarbonyl) serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing selective deprotection for further functionalization.
Properties
IUPAC Name |
2-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-19(24)17-7-4-12-21-18(17)15-8-10-16(11-9-15)22-20(25)26-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXAVXYENRXLFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=C(C=CC=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Cbz-Aminopheny)nicotinic acid typically involves the reaction of 4-aminobenzoic acid with nicotinic acid derivatives under specific conditions. One common method involves the use of suitable aldehydes and hydrazides in organic solvents . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency .
Chemical Reactions Analysis
2-(4-Cbz-Aminopheny)nicotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The compound can also participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Cbz-Aminopheny)nicotinic acid has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, nicotinic acid derivatives have shown potential in treating various diseases, including cardiovascular diseases and Alzheimer’s disease . The compound’s anti-inflammatory and analgesic properties make it a valuable candidate for drug development . Additionally, it has applications in the pharmaceutical industry for the synthesis of novel therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(4-Cbz-Aminopheny)nicotinic acid involves its interaction with specific molecular targets and pathways. Nicotinic acid derivatives are known to modulate lipid metabolism and reduce cholesterol levels by activating the niacin receptor . This activation leads to a series of biochemical events that result in the reduction of triglycerides and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Key Structural Features :
- Nicotinic acid core : Provides a carboxylic acid group at position 3 of the pyridine ring, enabling hydrogen bonding and metal coordination.
- Substitution pattern : The para position of the phenyl ring ensures minimal steric hindrance, favoring interactions with biological targets or materials.
Comparative Analysis with Similar Compounds
The table below compares 2-(4-Cbz-Aminophenyl)nicotinic acid with key analogs, highlighting structural differences and functional implications:
Key Comparisons:
Substituent Effects on Stability: The Cbz group in 2-(4-Cbz-Aminophenyl)nicotinic acid offers superior hydrolytic stability compared to the dimethylphenylamino group in , which undergoes acid/base hydrolysis.
Lipophilicity and Bioavailability: The fluorophenoxy group in enhances lipophilicity (logP ~2.1), whereas the Cbz group may result in intermediate logP values (~2.5–3.0), balancing solubility and absorption. Cyclohexylamino substituents () exhibit higher logP (~2.8) but lack the aromatic stacking capability of the Cbz group.
Biological Activity: Benzylamino derivatives () show moderate anti-inflammatory activity (IC₅₀ ~50 μM), while Cbz-protected analogs might act as prodrugs, releasing active amines upon enzymatic cleavage. Methylsulfonylphenyl analogs () demonstrate potent antimicrobial activity (MIC ~8 µg/mL), suggesting that electron-withdrawing groups like Cbz could modulate target binding.
Contradictions and Limitations :
- While associates fluorinated groups with stability, indicates that electron-withdrawing groups like sulfonyl may enhance biological activity. The Cbz group’s dual aromatic and carbonyl components require empirical validation to resolve these interactions.
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